Home > Products > Screening Compounds P112006 > Palm-glu(nhs)-otbu
Palm-glu(nhs)-otbu - 204521-63-1

Palm-glu(nhs)-otbu

Catalog Number: EVT-520801
CAS Number: 204521-63-1
Molecular Formula: C29H50N2O7
Molecular Weight: 538.726
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Used in the preparation of lipophilic human glucagon-like peptide-1 derivatives with protracted action profiles.

Overview

Palm-glutamic acid conjugated with tert-butyl and N-hydroxysuccinimide, commonly referred to as Palm-glu(NHS)-Otbu, is a derivative of N-palmitoyl-L-glutamic acid. This compound is notable for its utility in bioconjugation and peptide synthesis, particularly in the development of lipophilic peptides. The addition of tert-butyl and NHS ester groups enhances its reactivity and makes it a valuable reagent for modifying peptides and proteins, facilitating their integration into various biochemical applications .

Source and Classification

Palm-glu(NHS)-Otbu is classified under albumin binding conjugation reagents. It is primarily sourced from synthetic processes involving palmitic acid and glutamic acid derivatives. The compound's chemical structure can be described by the formula C29H50N2O7C_{29}H_{50}N_{2}O_{7} with a molecular weight of approximately 538.73 g/mol. It is stored as a solid under inert gas at -20°C to maintain its stability .

Synthesis Analysis

Methods and Technical Details

The synthesis of Palm-glu(NHS)-Otbu involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of Fmoc-Lys(palmitoyl-Glu-OtBu)-OH with 1-ethyl-3-(3-(dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).
  2. Reaction Conditions: The reaction mixture is stirred at room temperature overnight. Following this, the product is purified using high-performance liquid chromatography (HPLC).
  3. Yield and Purification: The yield of the desired product, Fmoc-Lys(palmitoyl-Glu-OtBu)-NHS, was approximately 86%. The purification process involves collecting fractions at specific retention times during HPLC analysis .
  4. Final Product Formation: The final step includes the coupling of Fmoc-Lys(palmitoyl-Glu-OtBu)-NHS with target peptides, which are also dissolved in DMF under controlled pH conditions adjusted by adding DIEA (N,N-diisopropylethylamine) .
Molecular Structure Analysis

Structure and Data

The molecular structure of Palm-glu(NHS)-Otbu consists of a palmitic acid moiety linked to L-glutamic acid through an amide bond, with a tert-butyl ester protecting the carboxylic acid group. The NHS group facilitates conjugation reactions with amine-containing compounds.

  • Chemical Formula: C29H50N2O7C_{29}H_{50}N_{2}O_{7}
  • Molecular Weight: 538.73 g/mol
  • CAS Number: 204521-63-1

The structural representation highlights the functional groups that contribute to its reactivity in bioconjugation processes .

Chemical Reactions Analysis

Reactions and Technical Details

Palm-glu(NHS)-Otbu participates in various chemical reactions primarily involving nucleophilic attack by amines on the NHS ester group. This reaction leads to the formation of stable amide bonds, which are crucial for peptide synthesis.

  1. Conjugation Reaction: The NHS ester reacts with primary amines from peptides or proteins, resulting in the formation of amide linkages.
  2. Stability: The tert-butyl group provides steric protection during synthesis while also enhancing solubility in organic solvents.

These reactions are essential for creating modified peptides that exhibit enhanced pharmacological properties or improved stability .

Mechanism of Action

Process and Data

The mechanism of action for Palm-glu(NHS)-Otbu revolves around its ability to facilitate peptide modifications through covalent bonding:

  1. Activation: The NHS group activates the carboxylic acid functionality, making it more reactive towards nucleophiles.
  2. Formation of Amide Bonds: Upon interaction with an amine, the NHS group leaves, resulting in the formation of a stable amide bond between the palm-glutamic acid derivative and the peptide.

This mechanism is critical for synthesizing lipid-conjugated peptides that can enhance cellular uptake or target specific tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Solid
  • Purity: >96%
  • Storage Conditions: Must be stored under inert gas at -20°C
  • Solubility: Soluble in organic solvents like DMF; limited solubility in water due to lipophilic nature.

These properties make Palm-glu(NHS)-Otbu suitable for various laboratory applications, particularly in peptide synthesis where solubility and reactivity are crucial .

Applications

Scientific Uses

Palm-glu(NHS)-Otbu has several applications in scientific research:

  1. Peptide Synthesis: It serves as a building block for synthesizing lipophilic peptides such as Liraglutide, which is used in diabetes treatment.
  2. Bioconjugation: The compound is utilized for modifying proteins to enhance their pharmacokinetic properties or to create targeted therapies.
  3. Research Applications: It plays a role in studies related to drug delivery systems where lipid modifications can improve bioavailability and efficacy.
Introduction to Palm-Glu(NHS)-OtBu in Peptide Chemistry

Chemical Significance in Lipophilic Modifications

Palm-Glu(NHS)-OtBu (CAS# 204521-63-1) represents a strategically engineered molecular tool that addresses fundamental challenges in peptide drug development. This multifunctional compound features three critical moieties integrated into a glutamic acid backbone: a palmitoyl (C16) fatty acid chain, a tert-butyl ester (OtBu) protecting group, and an N-hydroxysuccinimide (NHS) active ester. The palmitoyl group serves as a potent lipophilic modifier that significantly enhances the membrane permeability of therapeutic peptides, enabling efficient cellular uptake that would be unattainable with native hydrophilic structures. This property is particularly crucial for peptide therapeutics targeting intracellular pathways or requiring prolonged systemic exposure [1] [4].

The NHS ester component provides exceptional reactivity toward primary amines, facilitating efficient conjugation with lysine residues or N-terminal amino groups under mild physiological conditions (pH 7-8). This results in stable amide bond formation without requiring additional coupling agents. The reaction proceeds through nucleophilic attack where the amine displaces the NHS group, generating the conjugated product with high efficiency. Concurrently, the tert-butyl ester acts as an orthogonal protecting group for the alpha-carboxylic acid functionality, preventing unwanted side reactions during peptide synthesis while maintaining stability under NHS conjugation conditions. This protection is strategically designed to be removable under acidic conditions (e.g., trifluoroacetic acid), enabling sequential deprotection after conjugation for further structural elaboration [1] [4] [9].

The molecular architecture of Palm-Glu(NHS)-OtBu (C₂₉H₅₀N₂O₇, MW 538.72 g/mol) enables precise spatial arrangement of these functional groups. The L-configuration of glutamic acid ensures compatibility with biological systems, while the palmitoyl chain induces significant conformational changes in conjugated peptides, promoting interactions with lipid bilayers and serum albumin. This albumin binding extends plasma half-life by reducing renal clearance and providing a circulating reservoir for sustained release—a pharmacokinetic enhancement critical for once-daily dosing regimens in chronic diseases [1] [7] [8].

Table 1: Physicochemical Properties of Palm-Glu(NHS)-OtBu

PropertySpecificationMeasurement Conditions
Molecular FormulaC₂₉H₅₀N₂O₇-
Molecular Weight538.72 g/mol-
AppearanceWhite to off-white crystalline powderVisual
Melting Point84-91°CDifferential scanning calorimetry
Optical Rotation ([α]D²⁰)-12.5° to -15.0°c=1 in methanol
SolubilitySoluble in chloroform25°C
Insoluble in water (5.1×10⁻⁴ g/L)25°C
Density1.08±0.1 g/cm³20°C at 760 Torr
Refractive Index1.501Calculated
Purity≥99% (HPLC)Reverse-phase chromatography

Historical Development and Key Milestones

The development of Palm-Glu(NHS)-OtBu emerged from the convergence of three scientific needs: prolonged peptide therapeutic half-life, enhanced membrane permeability, and efficient conjugation chemistry. Early peptide lipidation strategies (1980s-1990s) employed simple fatty acid acylation, but these suffered from uncontrolled polymerization and low conjugation efficiency. A breakthrough came with Novo Nordisk's research on glucagon-like peptide-1 (GLP-1) analogs, where scientists systematically explored lipidated derivatives to overcome the native peptide's minute-scale half-life. This work identified the Glu(OSu)-OtBu framework as an ideal spacer that optimally positions the palmitoyl group for both albumin binding and preserved receptor activation [2] [8].

The compound gained prominence through its incorporation in liraglutide (Victoza®), the first FDA-approved GLP-1 analog featuring a C16 fatty acid chain. Patent WO9808871 (1998) established the foundational claims for acylated GLP-1 analogs, while WO9943706 (1999) detailed synthetic approaches using Palm-Glu(NHS)-OtBu as a key building block. These patents demonstrated that attaching the palmitoyl group via glutamate's gamma-carboxylate maintained full receptor agonism while extending half-life from minutes to 14 hours—a revolutionary improvement that enabled once-daily dosing [2] [8].

Subsequent innovations refined the synthesis and application of Palm-Glu(NHS)-OtBu. A 2016 study published in the Journal of Peptide Science detailed an optimized solid-phase synthetic route using this modifier, achieving liraglutide in >95% purity with minimized epimerization. This methodology leveraged the orthogonal protection strategy inherent in Palm-Glu(NHS)-OtBu, allowing sequential coupling at lysine residues without premature deprotection. The work established standardized protocols for incorporating this modifier into complex peptide architectures while maintaining chiral integrity at the glutamic acid center [2] [8].

The patent landscape surrounding Palm-Glu(NHS)-OtBu expanded dramatically as its therapeutic utility became evident. Key intellectual property milestones include EP2349882B1 (2011) covering GLP-1 analogs with albumin-binding side chains, and WO2016067271A1 (2016) claiming synthetic improvements for large-scale manufacturing. These patents collectively protect methods of conjugation, specific therapeutic constructs, and purification processes for lipopeptides synthesized using this modifier. The continuing innovation is evidenced by WO2017138855A1 (2017), which describes novel lipidated insulin analogs incorporating the Palm-Glu(NHS)-OtBu framework [2] [8].

Table 2: Historical Development Milestones of Palm-Glu(NHS)-OtBu

YearMilestoneSignificance
1998WO9808871A1 - Acylated GLP-1 peptide analogsFirst patent describing lipidation strategy for GLP-1 analogs
1999WO9943706A1 - Derivatives of GLP-1Detailed synthetic methods using Palm-Glu(NHS)-OtBu precursors
2011EP2349882B1 - GLP-1 analogs with albumin-binding side chainsProtected therapeutic constructs using this modifier
2015US20150073173A1 - Peptide derivativesExpanded claims on structural variants and conjugates
2016Journal of Peptide Science synthetic optimizationEstablished high-fidelity manufacturing protocols
2016WO2016067271A1 - Improved process for liraglutide synthesisScaled production using Palm-Glu(NHS)-OtBu conjugation
2017WO2017138855A1 - Insulin analogs with Glu-based lipidationExtended application beyond GLP-1 to insulin therapeutics

Table 3: Global Suppliers of Palm-Glu(NHS)-OtBu

SupplierLocationPurity SpecificationSpecialization
IRIS Biotech GmbHGermanyResearch GradePeptide synthesis building blocks
Simagchem CorporationChina>95%Large-scale pharmaceutical intermediates
ChemImpex InternationalUSA≥99% (HPLC)High-purity research chemicals
BOC SciencesUSA>96%Drug development reagents
Hangzhou Cherry Pharmaceutical TechnologyChinaInquireCustom synthesis
Advanced ChemTechUSAStandardPeptide synthesis reagents

Properties

CAS Number

204521-63-1

Product Name

Palm-glu(nhs)-otbu

IUPAC Name

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(hexadecanoylamino)pentanedioate

Molecular Formula

C29H50N2O7

Molecular Weight

538.726

InChI

InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m0/s1

InChI Key

MKJFKKLCCRQPHN-QHCPKHFHSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C

Synonyms

Nε-Palmitoyl-Glu-γ-succinimidyl-α-tert-butyl Ester; (2S)-5-[(2,5-Dioxo-1-pyrrolidinyl)_x000B_oxy]-5-oxo-2-[(1-oxohexadecyl)amino]pentanoic Acid 1,1-Dimethylethyl Ester; Nε-Hexadecanoyl-L-glutamic Acid α-t-Butyl-γ-2,5-dioxopyrrolidin-1-yl-diester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.